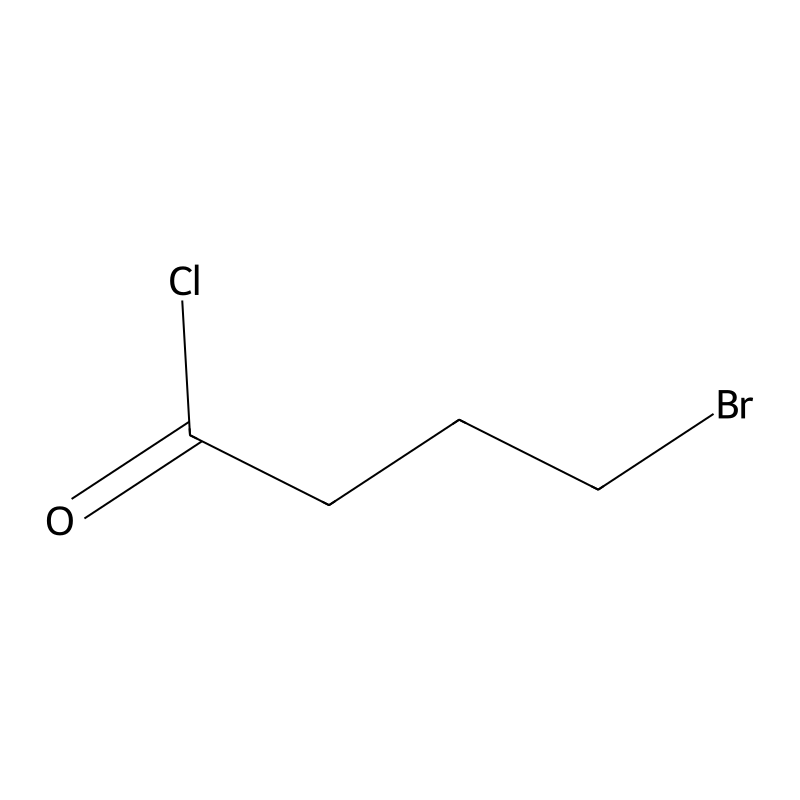

4-Bromobutyryl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Bromobutyryl chloride (CAS: 927-58-2) is a bifunctional reagent featuring a highly reactive acyl chloride and a primary alkyl bromide. This dual-functionality enables its use as a versatile building block for sequential acylation and alkylation reactions, particularly in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and functionalized polymers. Its primary procurement value lies in its ability to introduce a four-carbon linker that can be cyclized or used for subsequent nucleophilic substitution, making it a critical choice for constructing five-membered rings like γ-lactams and pyrrolidin-2-ones.

Direct substitution of 4-bromobutyryl chloride with its common, lower-cost analog, 4-chlorobutyryl chloride, frequently leads to process failure or significantly reduced efficiency. The lower reactivity of the alkyl chloride compared to the alkyl bromide necessitates harsher reaction conditions, longer process times, and often results in lower yields, particularly in intramolecular cyclization reactions. Opting to procure 4-bromobutyric acid with the intent of in-house conversion to the acyl chloride introduces an additional, hazardous synthesis step using reagents like thionyl chloride. This "make vs. buy" decision shifts the burden of purification, handling corrosive reagents, and potential yield loss onto the end-user, often negating the initial cost savings of the raw material.

Superior Reactivity in Heterocycle Synthesis Compared to Chloro-Analog

The enhanced leaving group ability of bromide over chloride is critical in intramolecular cyclization reactions. 4-Bromobutyryl chloride's alkyl bromide moiety facilitates faster and more efficient ring closure to form five-membered heterocycles, such as pyrrolidin-2-ones (γ-lactams), compared to its chloro-analog. This superior reactivity allows for milder reaction conditions and shorter reaction times, which are key process parameters in both lab-scale and manufacturing workflows.

| Evidence Dimension | Reactivity in Intramolecular Nucleophilic Substitution |

| Target Compound Data | Higher reaction rate and yield due to the better leaving group ability of bromide. |

| Comparator Or Baseline | 4-Chlorobutyryl chloride, which has a poorer leaving group (chloride), leading to slower and less efficient cyclization. |

| Quantified Difference | Not specified in sources, but based on fundamental chemical principles of halide leaving group ability (I > Br > Cl > F). |

| Conditions | Synthesis of pyrrolidin-2-ones via acylation of a primary amine followed by intramolecular cyclization. |

For time-sensitive syntheses or processes where high throughput is required, selecting the bromo- version can significantly improve process efficiency and yield, justifying the cost difference.

Enabling Precursor for Multi-Step Pharmaceutical Synthesis

4-Bromobutyryl chloride is a key intermediate in the synthesis of diverse, biologically active molecules, including 1,4-benzodiazepines and substituted 1,2,4-triazoles. The bifunctional nature allows for initial acylation to build a core structure, followed by a subsequent reaction utilizing the alkyl bromide. For example, it was used to synthesize 1,2,4-triazole derivatives that showed significant alpha-glucosidase inhibitory potential, relevant for diabetes research. This utility as a validated precursor in complex, multi-step syntheses makes it a reliable choice for drug discovery and development pipelines.

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Validated intermediate for synthesizing bioactive 1,2,4-triazoles and 1,4-benzodiazepines. |

| Comparator Or Baseline | Alternative linkers or synthetic routes that may be less established or require more complex transformations. |

| Quantified Difference | Not applicable. |

| Conditions | Multi-step synthesis of heterocyclic pharmaceutical scaffolds. |

Procuring a compound with a documented history as a successful intermediate in pharmaceutical synthesis reduces development risk and can save significant time in establishing a new synthetic route.

Process Control Advantage: Avoids In-House Chlorination of 4-Bromobutyric Acid

A common procurement decision is whether to purchase 4-bromobutyryl chloride directly or to synthesize it from the less expensive 4-bromobutanoic acid. The standard conversion process requires chlorinating agents like thionyl chloride (SOCl₂), which are hazardous, corrosive, and generate toxic byproducts (SO₂ and HCl). Procuring the acyl chloride form eliminates the need for this in-house step, removing associated safety risks, equipment requirements, and purification challenges. A patented one-pot method highlights the steps required: reaction with HBr followed by addition of thionyl chloride and subsequent distillation, demonstrating the complexity of the seemingly simple conversion.

| Evidence Dimension | Process Simplification and Safety |

| Target Compound Data | Ready-to-use reagent, eliminating a hazardous synthesis step. |

| Comparator Or Baseline | 4-Bromobutanoic acid, which requires reaction with a chlorinating agent (e.g., thionyl chloride) before use in acylation. |

| Quantified Difference | Eliminates one full chemical reaction step from the user's workflow. |

| Conditions | Workflow for any synthesis requiring an acylation with the 4-bromobutyryl moiety. |

This choice directly impacts lab safety, resource allocation, and process reproducibility; buying the acyl chloride simplifies the workflow and outsources the risks associated with the chlorination reaction.

Efficient Synthesis of γ-Lactam and Pyrrolidinone Scaffolds

For the construction of five-membered nitrogen heterocycles, the superior reactivity of the alkyl bromide in 4-bromobutyryl chloride is a distinct advantage. It enables rapid and high-yield intramolecular cyclization following the initial acylation of an amine, making it the preferred reagent over its chloro-analog for producing pyrrolidin-2-one derivatives, which are common motifs in biologically active compounds.

Introducing Functional Linkers for Surface Modification

In materials science, 4-bromobutyryl chloride can be used to anchor a functional linker to a polymer surface. The acyl chloride reacts with surface hydroxyl or amine groups, while the terminal bromide provides a reactive site for subsequent 'grafting-from' polymerization or attachment of other molecules. This dual reactivity is essential for creating biocompatible or functionalized surfaces on existing materials.

Building Blocks for Complex Pharmaceutical Intermediates

When developing multi-step syntheses for drug candidates, such as 1,2,4-triazole or benzodiazepine derivatives, this compound serves as a reliable and validated building block. Its established use reduces process development risk and provides a straightforward route to introduce a key structural component, making it a strategic choice for medicinal chemistry and process development labs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Gelman, F., Lewis, K. & Klibanov, A.M. Drastically lowering the titer of waterborne bacteriophage PRD1 by exposure to immobilized hydrophobic polycations. Biotechnology Letters 26, 1695–1700 (2004).